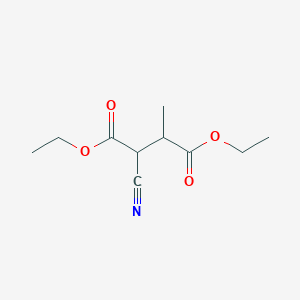
O-Benzoylhydroxylamine hydrochloride
Overview
Description
O-Benzoylhydroxylamine hydrochloride is a versatile chemical compound widely used in organic synthesis. It is known for its role as an electrophilic aminating reagent, facilitating the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various organic molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Benzoylhydroxylamine hydrochloride typically involves the reaction of O-benzylacetoxime with hydrochloric acid. The process includes adding O-benzylacetoxime to a mixed solution of methanol and hydrochloric acid, followed by a reaction at 36°C for 210 minutes. The mixture is then distilled under reduced pressure at 65°C until a solid precipitate forms .
Industrial Production Methods: In industrial settings, this compound is synthesized by heating a mixed product obtained after the alkylation reaction to 55-65°C in water. An aqueous solution of sodium hydroxide is added slowly with stirring until no halogenated benzyl component remains. The product is then hydrolyzed, separated, refined, and dried to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: O-Benzoylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Electrophilic Amination: It acts as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Nucleophilic Substitution: It participates in nucleophilic substitution reactions, where nucleophilic nitrogen attacks electrophilic carbon.
Common Reagents and Conditions:
Reagents: Common reagents include transition metals like palladium and copper, which catalyze the reactions.
Major Products:
Nitrones: Formed from the reaction with carbonyl compounds.
Hydroxyamates: Produced in the synthesis of hydroxylamines.
Scientific Research Applications
O-Benzoylhydroxylamine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of O-Benzoylhydroxylamine hydrochloride involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic substitution and electrophilic amination reactions. The compound interacts with transition metals, forming intermediate complexes that enable the transfer of the amine group to the target molecule .
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar in structure but differs in its reactivity and applications.
O-Phenylhydroxylamine: Another related compound with distinct properties and uses.
Uniqueness: O-Benzoylhydroxylamine hydrochloride stands out due to its high reactivity as an electrophilic aminating agent and its versatility in forming stable carbon-nitrogen bonds. Its ability to participate in a wide range of reactions under mild conditions makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
amino benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-10-7(9)6-4-2-1-3-5-6;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZVPXMDQWVLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976312 | |
| Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60839-87-4 | |
| Record name | NSC191032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)



![1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-](/img/structure/B3054435.png)







![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)
